pKa Comparison: 2-(p-Tolylthio)acetic Acid
The predicted acidity constant (pKa) for 2-(p-Tolyl)ethanethioic O-acid is 8.87±0.10 . This value is significantly higher than that of the structurally similar 2-(p-tolylthio)acetic acid, which has a predicted pKa of 3.72±0.10 . This large difference arises from the replacement of the C=S group with a C-S-C thioether linkage and the presence of a carboxylic acid.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 8.87 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(p-Tolylthio)acetic acid (CAS 3996-29-0): 3.72 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ +5.15 (Target compound is ~5 orders of magnitude less acidic) |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
This ~5-log unit difference in pKa directly dictates the compound's speciation, nucleophilicity, and reactivity profile, making them non-interchangeable in pH-sensitive syntheses or biological assays.
